Sulfamethazine-d4

描述

Significance of Stable Isotopes in Mechanistic Investigations and Quantitative Analysis

The application of stable isotopes is pivotal in two major areas: elucidating reaction mechanisms and performing accurate quantitative analysis. In mechanistic studies, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) act as tracers, allowing scientists to follow the path of atoms and molecules through complex biochemical and chemical transformations. symeres.comsilantes.com This is crucial for understanding metabolic pathways, gene regulation, and the biosynthesis of natural products. silantes.combeilstein-journals.org A key principle exploited in these investigations is the kinetic isotope effect (KIE), where the difference in mass between a stable isotope and its lighter counterpart can alter the rate of a chemical reaction. symeres.combeilstein-journals.org Observing this effect provides profound insights into reaction intermediates and transition states, helping to confirm or disprove proposed mechanisms. beilstein-journals.org

In quantitative analysis, stable isotope-labeled compounds are considered the gold standard for use as internal standards, particularly in mass spectrometry-based methods. acs.orgmusechem.com By adding a known quantity of an isotope-labeled analog of the target analyte to a sample, any variations or losses that occur during sample preparation, extraction, and instrumental analysis can be precisely accounted for. musechem.com This approach corrects for matrix effects and improves the accuracy, precision, and reliability of the quantification of everything from drug metabolites to environmental pollutants. musechem.comresearchgate.net

Evolution and Impact of Deuterium-Labeled Compounds in Advanced Scientific Disciplines

The use of deuterium, a stable isotope of hydrogen, has a rich history in scientific research, evolving from early tracer experiments to a sophisticated tool in modern science. assumption.edu The substitution of hydrogen with deuterium creates a stronger chemical bond, a property that has a significant impact across various disciplines. acs.orgassumption.edu Initially, deuterated compounds were primarily used to simplify NMR spectra and as internal standards for analytical measurements. assumption.edusimsonpharma.com

Over the last few decades, the application of deuterium labeling has expanded dramatically, driven by the development of more efficient and cost-effective synthesis methods. hwb.gov.insimsonpharma.comjst.go.jp In the pharmaceutical industry, deuterium's ability to slow down metabolic processes by leveraging the kinetic isotope effect has been revolutionary. acs.orgnih.gov This can improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), potentially leading to enhanced metabolic stability and a longer half-life. acs.orgresearchgate.net This strategic deuteration led to the development and FDA approval of Deutetrabenazine, the first deuterated drug, which is used to treat chorea associated with Huntington's disease. assumption.edu Beyond pharmaceuticals, deuterium-labeled compounds are indispensable in metabolomics, proteomics, environmental analysis, and materials science. silantes.comacs.orgresearchgate.net

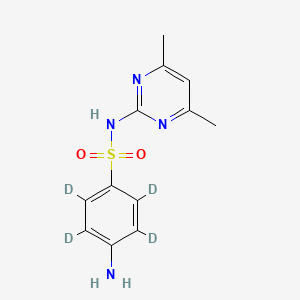

Overview of Sulfamethazine-d4 as a Representative Deuterated Pharmaceutical Standard

This compound is the deuterium-labeled analog of sulfamethazine (B1682506), a sulfonamide antibiotic used in veterinary medicine. caymanchem.commedchemexpress.comchemsrc.com Specifically, four hydrogen atoms on the benzene (B151609) ring of the sulfamethazine molecule are replaced with deuterium atoms. caymanchem.com This isotopic substitution makes it an ideal internal standard for the quantitative analysis of sulfamethazine in various complex matrices. caymanchem.comveeprho.com

The primary application of this compound is in analytical chemistry, where it is used to improve the accuracy and reliability of quantification methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.com When analyzing environmental samples, such as surface water, or biological fluids for the presence of sulfamethazine, a known amount of this compound is added to the sample before processing. nih.gov Because this compound has nearly identical chemical and physical properties to the non-labeled sulfamethazine, it behaves similarly during extraction and analysis. researchgate.net However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise quantification of the parent compound. researchgate.net This makes this compound a critical tool for regulatory monitoring, environmental science, and pharmacokinetic research. veeprho.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-benzene-2,3,5,6-d4-sulfonamide | caymanchem.comcaymanchem.com |

| CAS Number | 1020719-82-7 | caymanchem.combioscience.co.uk |

| Molecular Formula | C₁₂H₁₀D₄N₄O₂S | caymanchem.comcaymanchem.com |

| Molecular Weight | 282.4 | caymanchem.comcaymanchem.com |

| Synonyms | Sulfadimidine-d4, Sulfadimethyldiazine-d4 | caymanchem.comcaymanchem.com |

| Purity | ≥98% Sulfamethazine | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d4) | caymanchem.comcaymanchem.com |

| Primary Application | Internal standard for quantification of sulfamethazine by GC- or LC-MS | caymanchem.comcaymanchem.com |

Structure

3D Structure

属性

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVTGNCAZCNNR-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662196 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-82-7 | |

| Record name | 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Deuterated Organic Molecules, with Emphasis on Deuterated Sulfonamides

Strategic Approaches for Deuterium (B1214612) Incorporation in Organic Synthesis

Several key strategies have been developed for the introduction of deuterium into organic frameworks. These methods can be broadly categorized into hydrogen isotope exchange, reductive deuteration, and dehalogenative deuteration. The choice of method often depends on the desired level of deuteration, regioselectivity, and the functional group tolerance of the substrate.

Hydrogen Isotope Exchange (HIE) Reactions

Hydrogen Isotope Exchange (HIE) is a direct method for replacing hydrogen atoms with deuterium. illinois.eduacs.org This approach is particularly attractive for late-stage functionalization, as it allows for the introduction of deuterium into a molecule without the need for de novo synthesis. acs.org HIE reactions can be mediated by acids, bases, or metal catalysts. illinois.edu

Metal-catalyzed HIE, particularly using iridium catalysts, has become a prominent method for ortho-directed deuteration of arenes containing directing groups. acs.org These reactions often proceed under mild conditions with high efficiency. acs.org The use of deuterium gas (D2) or deuterated solvents like D2O serves as the deuterium source. nih.govresearchgate.net HIE is a versatile technique applicable to a wide range of organic molecules, including N-heterocycles and benzylic scaffolds. nih.gov

Table 1: Comparison of HIE Catalytic Systems

| Catalyst Type | Deuterium Source | Substrate Scope | Key Advantages |

| Acid/Base-mediated | D2O, CD3OD | Compounds with acidic/basic protons | Simple, cost-effective |

| Heterogeneous Catalysis (e.g., Pd/C) | D2, D2O | Alkenes, alkynes, arenes | Catalyst recyclability |

| Homogeneous Catalysis (e.g., Iridium complexes) | D2 | Arenes with directing groups | High selectivity, mild conditions acs.org |

Reductive Deuteration Techniques

Reductive deuteration involves the addition of deuterium across unsaturated bonds or the replacement of a reducible functional group with deuterium. This method is highly effective for introducing deuterium at specific positions within a molecule. acs.orgresearchgate.net Common approaches include the deuteration of alkenes, alkynes, and carbonyl compounds using reagents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). researchgate.netresearchgate.net

A practical strategy for the reductive deuteration of ketones to α-deuterated alcohols utilizes magnesium and D2O. acs.org This method offers high yields and excellent deuterium incorporation. acs.org Furthermore, the reductive deuteration of oximes using samarium(II) iodide (SmI2) and D2O provides a general route to α-deuterated primary amines with high levels of deuterium incorporation (>95%). acs.org Similarly, aromatic esters can be reductively deuterated to α,α-dideuterio benzyl alcohols using SmI2 and D2O. organic-chemistry.org

Dehalogenative Deuteration Pathways

Dehalogenative deuteration offers a precise method for introducing deuterium by replacing a halogen atom with a deuterium atom. acs.orgrsc.org This technique is particularly valuable for site-selective labeling, as the halogen directs the position of deuterium incorporation. rsc.org Various methods have been developed, including those utilizing zinc and D2O for the dehalogenation of unactivated alkyl halides. nih.gov

Photocatalytic and electrochemical strategies have also emerged as environmentally friendly alternatives for dehalogenative deuteration. rsc.org For instance, a photo-induced method using a phosphine-mediated halogen-atom transfer allows for the dehalogenative deuteration of a wide range of alkyl halides with D2O as the deuterium source. rsc.orgrsc.org This approach demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for late-stage deuteration of complex molecules. rsc.orgrsc.org

Innovations in Flow Chemistry for Deuterated Compound Synthesis

Flow chemistry has emerged as a powerful tool for the synthesis of deuterated compounds, offering advantages such as precise control over reaction parameters, enhanced safety, and improved scalability. nih.govx-chemrx.comtn-sanso.co.jp Continuous flow reactors enable rapid and efficient deuteration reactions that might be challenging to control in traditional batch processes. researchgate.netcolab.ws

Flow systems have been successfully employed for various deuteration reactions, including H-D exchange and deuterodehalogenation. tn-sanso.co.jpresearchgate.net For example, a flow-type microwave reactor has been developed for the synthesis of deuterated aromatic compounds, demonstrating higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp Electrocatalytic reductions in flow reactors have also been utilized for the deuterodehalogenation of (hetero)aryl halides using heavy water as the deuterium source. researchgate.netcolab.ws These innovations in flow chemistry are paving the way for more efficient and sustainable production of deuterated compounds. nih.gov

Synthetic Challenges and Considerations for Site-Selective Deuteration

Achieving site-selective deuteration is a significant challenge in the synthesis of isotopically labeled compounds. acs.org While methods like dehalogenative deuteration offer high regioselectivity, HIE reactions can sometimes lead to a mixture of isotopologues if multiple C-H bonds are susceptible to exchange. rsc.org The choice of catalyst and reaction conditions is crucial for controlling the position of deuterium incorporation. researchgate.net

For complex molecules, a combination of synthetic strategies may be necessary to achieve the desired deuteration pattern. acs.orgnih.gov For instance, a "bottom-up" approach, where the deuterated core is constructed from smaller, pre-labeled building blocks, can provide precise control over the location of deuterium atoms. acs.org Enzymatic methods are also being explored for their potential to achieve high site-selectivity in deuteration reactions, although this remains a developing area. nih.govchemrxiv.orgwisc.edu The development of new synthetic methods that offer high levels of deuterium incorporation at specific sites with minimal isotopic impurities is an ongoing area of research. nih.gov

Deuterium Incorporation Efficiency and Isotopic Purity Assessment in Labeled Standards

The accurate determination of deuterium incorporation and isotopic purity is critical for the use of deuterated compounds as internal standards in quantitative analysis. rsc.org A combination of analytical techniques, including high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, is typically employed for this purpose. rsc.org

HR-MS allows for the determination of the isotopic distribution of the labeled compound by analyzing the relative intensities of the different isotopologue peaks. rsc.orgacs.org NMR spectroscopy, particularly ¹H and ²H NMR, provides information about the position of deuterium incorporation and can be used to quantify the relative isotopic purity. rsc.org Molecular rotational resonance (MRR) spectroscopy is another powerful technique for assessing the stereoisotopic purity of deuterated products, as it can differentiate between isotopomers. acs.orgacs.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Advantages | Limitations |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic distribution (isotopologues) rsc.orgacs.org | High sensitivity, accurate mass measurement | Cannot differentiate between isomers (isotopomers) acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Position and extent of deuteration rsc.org | Provides structural information | Lower sensitivity compared to MS |

| Molecular Rotational Resonance (MRR) Spectroscopy | Structural identity and percent composition of isotopomers acs.org | Differentiates between isotopomers | Requires specialized instrumentation |

The development of robust analytical strategies is essential to ensure the quality and reliability of deuterated standards like Sulfamethazine-d4 for their intended applications. rsc.orgresearchgate.net

Quantitative Bioanalytical Applications of Sulfamethazine D4 As a Stable Isotope Labeled Internal Standard

Principles and Mechanistic Advantages of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample. This labeled standard, such as Sulfamethazine-d4 for sulfamethazine (B1682506), possesses nearly identical physicochemical properties to the native analyte, including chemical reactivity, solubility, and chromatographic behavior musechem.comsigmaaldrich.comcrimsonpublishers.comlgcstandards.com. However, it differs in mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13) lgcstandards.com.

The mechanistic advantages of using SIL internal standards like this compound in SIDMS are manifold:

Compensation for Sample Losses: During complex sample preparation procedures (e.g., extraction, purification, transfer) and instrumental injection, analyte losses can occur. Because this compound undergoes the same losses as sulfamethazine, the ratio of the analyte signal to the internal standard signal remains constant, effectively correcting for these variations musechem.comsigmaaldrich.comlgcstandards.com.

Correction of Matrix Effects: Complex biological and environmental samples contain numerous endogenous compounds that can interfere with the ionization process in mass spectrometry, leading to signal suppression or enhancement. These "matrix effects" can significantly impact quantitative accuracy musechem.comcrimsonpublishers.comcsic.esresearchgate.net. Since this compound experiences similar matrix effects to sulfamethazine, their signal ratio is unaffected, thereby compensating for these interferences musechem.comlgcstandards.com.

Enhanced Sensitivity and Accuracy: By providing a precise reference signal and mitigating the impact of matrix components and procedural variability, SIL internal standards improve the signal-to-noise ratio. This allows for the detection and quantification of analytes at much lower concentrations with greater accuracy and precision musechem.comsigmaaldrich.com.

Minimization of Detector Fluctuations: The similar chemical and physical properties of the analyte and its SIL standard ensure that they are detected by the mass spectrometer in a comparable manner, minimizing variations due to detector response fluctuations sigmaaldrich.com.

Improved Selectivity: The distinct mass difference between the analyte and its SIL standard allows for unambiguous identification and quantification, even in the presence of structurally similar compounds or interfering signals sigmaaldrich.com.

Integration of this compound in Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Methodologies

This compound is extensively employed as an internal standard in quantitative analyses using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and, more commonly, Tandem Mass Spectrometry (LC-MS/MS) biomol.comcaymanchem.commdpi.comlongdom.orgacgpubs.orgresearchgate.netnih.gov. These hyphenated techniques are favored for their high sensitivity, selectivity, and ability to handle complex sample matrices.

Optimization of Chromatographic Separation Parameters

For effective internal standardization, the stable isotope-labeled analog must exhibit chromatographic behavior as close as possible to the native analyte lgcstandards.com. This typically involves ensuring that Sulfamethazine and this compound co-elute or have very similar retention times under optimized chromatographic conditions. Common LC-MS/MS methods for sulfonamides, including sulfamethazine, often utilize reversed-phase High-Performance Liquid Chromatography (HPLC) with C18 columns. Mobile phases typically consist of a gradient elution system, commonly employing mixtures of water and acetonitrile (B52724) or methanol, often acidified with formic acid longdom.orgacgpubs.orgnih.govnih.govrsc.org. The precise optimization of flow rate, column temperature, and mobile phase composition is critical to achieve this similar retention and peak shape for both sulfamethazine and this compound.

Mass Spectrometric Detection Strategies (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) techniques, particularly Multiple Reaction Monitoring (MRM), are paramount for the selective and sensitive quantification of analytes in complex matrices. In MRM, specific precursor ions (parent ions) are selected, and then fragmented into characteristic product ions (daughter ions). The transitions between these precursor and product ions are monitored longdom.orgnih.gov.

For the quantification of sulfamethazine using this compound, both compounds are typically detected by monitoring their respective MRM transitions. For instance, a study analyzing sulfonamides in milk products monitored specific transitions for sulfamethazine (SMZ), such as the transition from its protonated molecule [M+H]⁺ to characteristic product ions at m/z 156, 108, and 92 nih.gov. This compound, having a different mass due to the deuterium labeling, would exhibit analogous fragmentation patterns but at shifted mass-to-charge (m/z) values, allowing for simultaneous and distinct detection alongside sulfamethazine. The ratio of the peak areas of sulfamethazine to this compound in these MRM channels is then used for accurate quantification.

Application of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

This compound is also intended for use as an internal standard in quantitative analyses employing Gas Chromatography-Mass Spectrometry (GC-MS) biomol.comcaymanchem.com. While LC-MS/MS is more prevalent for sulfonamide bioanalysis due to their polarity and thermal lability, GC-MS can be applied, often requiring derivatization for improved volatility and thermal stability. GC-MS methods for sulfamethazine have been reported, utilizing chemical ionization mass spectrometry (CIMS) to generate characteristic ions for confirmation and quantification nih.gov. In such GC-MS applications, this compound would serve the same purpose as in LC-MS, providing a mass-shift reference to correct for variations in sample preparation, injection, and chromatographic performance.

Rigorous Method Validation Protocols Utilizing Deuterated Internal Standards

The validation of analytical methods is a critical step to ensure that they are fit for purpose, providing reliable and reproducible results. The use of stable isotope-labeled internal standards like this compound is fundamental to achieving rigorous validation of bioanalytical assays musechem.comsigmaaldrich.comcrimsonpublishers.comacgpubs.orgnih.govnih.gov.

Key validation parameters that benefit from the use of SIL internal standards include:

Linearity: The relationship between the analyte concentration and the instrument response (ratio of analyte to internal standard signal) must be linear over the intended calibration range.

Accuracy and Precision: These are assessed through recovery studies and by measuring the analyte in spiked samples at various concentrations. SIL standards help ensure that variations in sample processing and instrument response are accounted for, leading to more accurate and precise measurements musechem.comsigmaaldrich.comacgpubs.org.

Recovery: The efficiency of the entire analytical process, from sample preparation to detection, is evaluated. SIL standards help to accurately determine recovery by mirroring the analyte's behavior.

Limits of Detection (LOD) and Quantification (LOQ): The ability to accurately and precisely quantify low analyte concentrations is enhanced by the use of SIL standards.

Addressing Matrix Effects in Complex Biological and Environmental Matrices

Matrix effects are a significant concern in the quantitative analysis of analytes in biological fluids (e.g., plasma, milk, liver) and environmental samples (e.g., water, soil) musechem.comcrimsonpublishers.comcsic.esresearchgate.netnih.gov. These effects arise from the co-elution of endogenous matrix components with the analyte, which can alter the ionization efficiency in the mass spectrometer. For sulfamethazine, matrix effects can cause substantial signal suppression or enhancement, leading to inaccurate quantification csic.esresearchgate.net. For instance, studies have reported losses of signal for sulfamethazine ranging from 37% to 96% in different food matrices csic.esresearchgate.net.

This compound is instrumental in mitigating these matrix effects. By co-eluting with sulfamethazine and experiencing similar ionization suppression or enhancement, this compound provides an internal reference that effectively cancels out the impact of the matrix. This allows for reliable quantification of sulfamethazine even in challenging matrices where matrix effects are pronounced musechem.comcrimsonpublishers.comlgcstandards.comnih.gov. The use of SIL standards is considered the most robust strategy for compensating for matrix effects in LC-MS/MS bioanalysis crimsonpublishers.comlgcstandards.com.

Assessment of Assay Precision, Accuracy, and Reproducibility

The incorporation of this compound as an internal standard is fundamental to achieving robust quantitative bioanalytical methods. Its presence helps to mitigate systematic and random errors inherent in complex analytical workflows, directly impacting the precision, accuracy, and reproducibility of the assay results.

Linearity: Analytical methods utilizing this compound typically demonstrate excellent linearity over a defined concentration range. Correlation coefficients (R²) for calibration curves frequently exceed 0.99, indicating a consistent and proportional relationship between the analyte's signal and its concentration researchgate.netlongdom.orgresearchgate.net. The use of matrix-matched calibration standards, where the internal standard is added to blank matrix extracts, is a common practice to account for matrix-specific effects, further ensuring reliable quantification mdpi.comresearchgate.net.

Precision: Assay precision, assessed through both intra-day (repeatability) and inter-day (reproducibility) variability, is a critical performance parameter. Studies employing this compound report low relative standard deviations (RSDs), with intra-day precision values typically ranging from 1% to 19% and inter-day precision values falling between 1% and 18% mdpi.comresearchgate.netresearchgate.net. These low variability metrics underscore the effectiveness of the deuterated standard in stabilizing the analytical signal.

Accuracy: Accuracy, often evaluated through recovery studies, measures the closeness of the measured value to the true value. When this compound is used, reported recoveries for sulfamethazine are generally high, often falling within the 70% to 114% range across various sample matrices mdpi.comresearchgate.netresearchgate.netacgpubs.org. Calibration curve accuracy, assessed at multiple concentration levels, typically remains within the acceptable 80-120% range longdom.org.

Sensitivity: The sensitivity of methods is reflected in their limits of quantification (LOQ). Analytical procedures employing this compound can achieve low LOQ values, enabling the reliable detection and quantification of sulfamethazine at trace levels, ranging from nanograms per liter (ng/L) in water samples to micrograms per kilogram (µg/kg) in food and tissue matrices longdom.orgmdpi.comresearchgate.netresearchgate.net.

Matrix Effects: While this compound helps to correct for matrix effects, the presence of co-extracted compounds from the sample matrix can still influence the ionization efficiency of the analyte and the internal standard. These effects can manifest as signal suppression or enhancement, with reported ranges varying significantly depending on the matrix composition and sample preparation method researchgate.netresearchgate.netcsic.es. The use of a stable isotope-labeled internal standard is crucial for minimizing the impact of these variable matrix effects on the final quantitative results.

Table 1: Typical Validation Parameters for this compound in Bioanalytical Assays

| Validation Parameter | Typical Reported Range / Value | Key Aspects Addressed |

| Linearity (R²) | > 0.99 | Ensures a proportional relationship between analyte signal and concentration. |

| Intra-day Precision (%RSD) | 1% – 19% | Assesses the variability of measurements within a single analytical run. |

| Inter-day Precision (%RSD) | 1% – 18% | Assesses the reproducibility of measurements across different days. |

| Accuracy (Recovery %) | 70% – 114% | Measures the closeness of the measured concentration to the true concentration. |

| Limit of Quantification (LOQ) | ng/L to µg/kg | Defines the lowest concentration of the analyte that can be reliably quantified. |

| Matrix Effect | Variable (low to significant) | Assessed to understand and correct for interferences from the sample matrix. |

Mitigation Strategies for Potential Deuterium Loss and Isotope Exchange Phenomena

Stable isotope-labeled internal standards, such as this compound, are engineered to closely mirror the behavior of their native counterparts throughout the analytical process. This involves the incorporation of stable isotopes, like deuterium (²H), which possess nearly identical chemical properties to hydrogen (¹H) but a different mass.

A potential consideration with deuterium-labeled compounds is the possibility of isotope exchange, where deuterium atoms can be inadvertently swapped with protium (B1232500) (¹H) atoms from the surrounding environment. This phenomenon, known as Hydrogen Isotope Exchange (HIE), is an equilibrium process that can be influenced by factors such as pH, temperature, and the chemical environment buchem.comacs.org. The susceptibility of deuterium to exchange is also dependent on its specific position within the molecule's structure buchem.com.

While specific, detailed mitigation strategies for this compound are not extensively detailed in the provided literature, the inherent stability of the compound is a critical factor for its successful application. Manufacturers typically report a stability of ≥ 4 years for this compound under recommended storage conditions caymanchem.com, indicating robust chemical integrity. The synthesis and characterization of such standards are designed to ensure that the deuterium label is securely incorporated and remains resistant to exchange under the typical conditions encountered during bioanalytical sample preparation and LC-MS/MS analysis. Researchers rely on this inherent stability to ensure that the labeled standard accurately compensates for analyte losses and matrix effects without introducing analytical bias.

Role in Analytical Quality Assurance and Control in Regulated Research Environments

This compound plays a crucial role in upholding analytical quality assurance (QA) and quality control (QC) within regulated research environments, including pharmaceutical development, veterinary drug residue analysis, and food safety testing. Its primary function as a stable isotope-labeled internal standard contributes significantly to the reliability, reproducibility, and defensibility of quantitative bioanalytical data.

In regulated settings, adherence to stringent guidelines, such as Good Laboratory Practice (GLP) and ISO standards, is paramount researchgate.netiaea.org. This compound is integral to method validation processes, providing the necessary framework to demonstrate assay precision, accuracy, and reproducibility researchgate.netresearchgate.netresearchgate.netacgpubs.orgmdpi.com. By being added to samples at a known concentration, it serves as a stable reference point that co-elutes with the native sulfamethazine. This allows for the effective compensation of analytical variability, including losses during sample extraction, variations in injection volumes, and fluctuations in ionization efficiency during mass spectrometry detection longdom.orgcaymanchem.com.

This compound stands as an indispensable tool in modern quantitative bioanalysis. Its role as a stable isotope-labeled internal standard is critical for achieving accurate, precise, and reproducible quantification of sulfamethazine across a spectrum of applications. By effectively compensating for analytical variability and matrix effects, it ensures the integrity of data, particularly within the demanding requirements of regulated research environments, thereby supporting critical decisions in areas such as drug development, environmental monitoring, and food safety.

Compound List

Sulfamethazine

this compound

Sulfadimethyldiazine-d4

Sulfadimidine-d4

Sulfadimerazine-d4

Azolmetazin-d4

Sulfamezathine-d4

Diazil-d4

Sulfamerazine

Sulfamethoxazole

Sulfapyridine

Sulfathiazole

Sulfathiazole-d4

Sulfamerazine-d4

Sulfadiazine

Sulfadiazine-d4

Sulfamethoxazole-d4

Sulfisoxazole

Sulfisoxazole-d4

Sulfachloropyridazine

Sulfachloropyridazine-d4

Tylosin

Lincomycin

Tetracycline

Bezafibrate-d4

Clofibric acid-d4

Danofloxacin-(methyl-d3)

Enrofloxacin-d5

Fenbendazole-d3

Mebendazole-d3

Simazine-d10

Sulfaquinoxaline-d4

Terbutryn-d5

Albendazole-d3

Citalopram

Desipramine

Aflatoxin B1

Aflatoxin B1-13C17

Bisphenol A

Bisphenol A-d16

Ibuprofen

Ibuprofen-d3

Gemfibrozil

Gemfibrozil-d6

Indomethacin

Carbamazepine

Carbamazepine-d10

Naproxen

Atrazine-d5

Sildenafil

Prednisone

Triclosan

Chlorhexidine

Miconazole

Penicillin G

Amoxicillin

Ampicillin

Nalidixic acid

Norfloxacin

Erythromycin A

Neospiramycin

Tulathromycin

Sulfoxide (D4)

Sulfochlorinated pyridazine (B1198779) (D4)

SM1

SDZ

SQ

SCP

Pharmacokinetic and Drug Metabolism Investigations Utilizing Sulfamethazine D4

Elucidation of Metabolic Pathways and Identification of Metabolites

The metabolism of Sulfamethazine (B1682506) involves several pathways, primarily hydroxylation and acetylation. In biological systems, the parent drug is transformed into various metabolites, with the 5-hydroxypyrimidine (B18772) derivative being a significant metabolite, often found in a highly glucuronidated form in both plasma and urine nih.gov. Methyl substitution on the pyrimidine (B1678525) side chain can influence the rate of hydroxylation, potentially affecting the drug's persistence in the body nih.gov. While direct studies on Sulfamethazine-d4's specific metabolic pathways are limited in the provided literature, its use as an internal standard implies that its metabolic fate is expected to mirror that of the parent compound, allowing researchers to differentiate between the labeled and unlabeled drug and its metabolites smolecule.combiomol.comcaymanchem.com.

Quantitative Assessment of Drug Disposition in Biological Systems

The disposition of Sulfamethazine, and by extension this compound, in biological systems encompasses its absorption, distribution, and elimination. Deuterated analogs like this compound are instrumental in providing quantitative data for these processes, enabling a more accurate understanding of how the drug behaves in the body.

Absorption Studies

Sulfamethazine is generally described as being rapidly absorbed following oral administration pharmacompass.comdrugbank.com. While specific absorption data for this compound is not detailed, its role as an internal standard in studies quantifying the parent drug suggests that its absorption characteristics are either similar enough to be used in parallel or are accounted for in the analytical methodology.

Elimination Processes

The elimination of Sulfamethazine involves both metabolism and renal clearance nih.gov. The elimination half-life of Sulfamethazine can be influenced by its metabolism and renal clearance values nih.gov. Studies have indicated that metabolism can speed up drug elimination by producing compounds with higher renal clearance nih.gov. For instance, in horses, the elimination half-life of Sulfamethazine, Sulfamerazine, and Sulfadiazine can be related to differences in their metabolism and renal clearance nih.gov. In pigs, a pharmacokinetic model described the elimination half-life of Sulfamethazine as approximately 16.9 hours after intravenous administration nih.gov. Deuterated compounds like this compound are crucial for accurately quantifying these elimination processes, particularly in complex matrices.

Investigation of Drug-Drug Interactions and Enzyme Induction/Inhibition

Sulfamethazine is known to inhibit the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is critical for folic acid synthesis in bacteria biomol.comdrugbank.com. This inhibition is a key aspect of its mechanism of action. While direct studies on this compound's interaction with human enzymes are not detailed, the parent compound has been shown to affect metabolic pathways, potentially including those involving folate metabolism smolecule.com. Furthermore, Sulfamethazine has been observed to induce certain drug-metabolizing enzymes in experimental systems, such as aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase in rats and chickens, though this induction can be dose- and age-dependent nih.gov. Understanding these interactions is vital, and labeled compounds can aid in elucidating the mechanisms involved.

Application in Early Phase Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) biomol.comcaymanchem.com. This application is fundamental in early-phase ADME studies, where accurate quantification of the parent drug in biological samples (e.g., plasma, urine, tissues) is essential. By using this compound as an internal standard, researchers can compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and precision of the data obtained for Sulfamethazine's absorption, distribution, metabolism, and excretion smolecule.commedchemexpress.com. This allows for a more robust understanding of the drug's pharmacokinetic profile from the initial stages of drug development.

Mechanistic Toxicological Studies Employing Deuterium (B1214612) Labeling

Mechanistic toxicology aims to unravel the precise molecular and cellular events that lead to adverse effects. Deuterium labeling, exemplified by the use of this compound, is fundamental to these studies by providing an internal marker that can be precisely monitored in complex biological matrices acs.org. This technique allows for the quantitative analysis of drug and metabolite concentrations, facilitating the identification of metabolic pathways and the detection of reactive intermediates that might otherwise be difficult to observe acs.orgnih.gov. By employing this compound, researchers can gain critical insights into how the body processes the compound and how these processes might contribute to toxicity, thereby supporting the development of safer therapeutic agents and environmental risk assessments nih.gov.

Investigation of Reactive Metabolite Formation and Adducts

A significant aspect of drug-induced toxicity involves the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules, including DNA and proteins, forming stable adducts that disrupt cellular function and can lead to genotoxicity, immunotoxicity, or organ damage medchemexpress.com. Deuterium-labeled compounds, such as this compound, are indispensable for the sensitive detection and quantification of these transient reactive intermediates and their resulting adducts acs.org. Employing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can differentiate the labeled compound and its metabolites from endogenous substances, enabling the identification and measurement of low-level reactive species or macromolecular adducts acs.orgescholarship.orgkcl.ac.uk. For instance, studies on related sulfonamides have indicated the potential for reactive intermediates to form hemoglobin adducts, serving as biomarkers for toxicity medchemexpress.com. This compound’s role as an internal standard in such LC-MS/MS analyses enhances the accuracy and sensitivity required to detect and quantify these critical toxicological markers acs.orgescholarship.orgiaea.org.

Table 1: Illustrative Use of this compound as an Internal Standard in LC-MS/MS Analysis

| Parameter | Value/Description | Notes |

| Analyte of Interest | Sulfamethazine (or a related metabolite) | The compound whose concentration is being quantified in biological samples. |

| Internal Standard | This compound | A stable isotope-labeled analog that co-elutes with the analyte and exhibits similar ionization properties. |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and specific method for quantifying drugs and their metabolites in complex biological matrices. |

| Sample Matrix | Biological fluid (e.g., plasma, urine, tissue homogenate) | Represents typical samples encountered in pharmacokinetic and toxicological research. |

| Quantification Method | Isotope Dilution Mass Spectrometry (IDMS) | Utilizes the labeled internal standard to correct for variations in sample preparation, injection volume, ionization, and detector response, ensuring accurate quantification. |

| Typical Injection Volume | 5–20 µL | Standard volume range for sample injection in LC-MS/MS analysis. |

| Expected Ion Transition | Analyte: m/z [Precursor Ion → Fragment Ion] | Specific mass-to-charge ratios defining the analyte for detection. |

| This compound: m/z [Precursor Ion → Fragment Ion] | Similar fragmentation pattern to the analyte, but shifted by +4 Da due to deuterium labeling. | |

| Purpose of IS | To compensate for matrix effects, variations in sample recovery, and instrument variability. | Enhances the precision and accuracy of the measured analyte concentrations, crucial for reliable toxicological assessments. |

Note: Specific precursor and fragment ions are dependent on the mass spectrometer and ionization mode employed.

Environmental Science and Food Safety Research Emphasizing Sulfamethazine D4

Quantitative Analysis of Sulfamethazine (B1682506) Residues in Environmental Compartments

The widespread use of sulfonamides in animal husbandry has led to their detection in various environmental media, necessitating robust analytical methods for their quantification. Sulfamethazine-d4 is instrumental in these analyses, particularly when employing mass spectrometry-based techniques.

Aquatic Systems (e.g., Wastewater, Surface Water)

Sulfamethazine has been frequently detected in surface waters and wastewater, originating from sources such as agricultural runoff and treated wastewater effluent mdpi.comunu.eduscienceopen.comresearchgate.netpjoes.comresearchgate.net. Analytical methods, predominantly LC-MS/MS, are employed to quantify these residues, often utilizing this compound as an internal standard to correct for matrix effects and improve accuracy mdpi.comscienceopen.com. Studies have reported concentrations of sulfamethazine in surface waters ranging from nanograms to micrograms per liter mdpi.comresearchgate.netpjoes.comresearchgate.net. For instance, one study reported recoveries of this compound in surface water analysis to be 68 ± 7% scienceopen.com.

Table 5.1.1: Sulfamethazine Residues in Aquatic Systems

| Matrix | Analytical Method | Reported Concentration Range | Detection Limit (LOD/LOQ) | Recovery Rate (%) | Internal Standard Used | Citation(s) |

| Surface Water | LC-MS/MS | ng/L to µg/L | Not specified | 68 ± 7% | This compound | mdpi.comscienceopen.com |

| Surface Water | LC-MS/MS | 7 to 88 µg/L | Not specified | Not specified | Not specified | researchgate.net |

| Surface Water | LC-MS/MS | 0.06 ± 0.10 µg kg⁻¹ dw | 0.08 µg kg⁻¹ dw (SMX) | Not specified | Not specified | nih.gov (for sediment) |

| Surface Water | UPLC-QToFMS | Not specified | 0.005–0.015 µg L⁻¹ | 55% to 109% | Not specified | researchgate.net |

Terrestrial Matrices (e.g., Soil, Sediment)

Sulfamethazine can persist in soil and sediment due to its application in agriculture or via sewage sludge. Analytical methods involving techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with LC-MS/MS are utilized for its determination in these matrices unu.eduresearchgate.net. This compound is employed as an internal standard in soil analyses to ensure accurate quantification unu.edupublish.csiro.au. Studies have reported sulfamethazine concentrations in soil and sediment in the range of micrograms per kilogram nih.gov.

Table 5.1.2: Sulfamethazine Residues in Terrestrial Matrices

| Matrix | Analytical Method | Reported Concentration Range | Detection Limit (LOD/LOQ) | Recovery Rate (%) | Internal Standard Used | Citation(s) |

| Sediment | LC-MS/MS | 0.06 ± 0.10 µg kg⁻¹ dw | 0.08 µg kg⁻¹ dw (SMX) | Not specified | Not specified | nih.gov |

| Soil | LC-MS/MS | ng kg⁻¹ | Not specified | Not specified | This compound | unu.edu |

Detection and Quantification of Sulfamethazine and its Metabolites in Food Products of Animal Origin

The presence of sulfamethazine residues in food products derived from treated animals is a critical food safety concern. This compound is vital for the accurate quantification of these residues, ensuring compliance with regulatory limits.

Dairy Products (e.g., Milk)

Sulfamethazine residues have been detected in milk, with regulatory bodies establishing maximum residue limits (MRLs) to protect consumer health. MRLs for sulfamethazine in milk are typically set around 100 µg/kg or µg/L researchgate.netipcinfo.org. Analytical methods such as HPLC-UV and LC-MS/MS are commonly used for its detection and quantification thermofisher.comresearchgate.netacgpubs.org. This compound is frequently employed as an internal standard in LC-MS/MS analyses of milk samples to enhance accuracy thermofisher.comacgpubs.org. Studies have reported varying detection rates and concentrations, with one study finding sulfamethazine in 84.5% of goat milk samples, with 82.3% of these exceeding MRLs scielo.org.za. Another reported concentrations of sulfamethazine in milk at 6.46±0.76 ng/g acgpubs.org.

Table 5.2.1: Sulfamethazine Residues in Dairy Products

| Matrix | Analytical Method | Reported Concentration Range | Detection Limit (LOD/LOQ) | Recovery Rate (%) | MRL (µg/kg or µg/L) | Internal Standard Used | Citation(s) |

| Milk | LC-MS/MS | 6.46±0.76 ng/g | Not specified | 91%-114% | 100 | This compound | acgpubs.org |

| Milk | HPLC-UV | Not specified | 10 µg/kg | >80% | 100 | Not specified | researchgate.net |

| Goat Milk | HPLC | 369.02 μg/L (mean) | Not specified | Not specified | 100 | Not specified | scielo.org.za |

Poultry Products (e.g., Eggs)

Residues of sulfamethazine can be found in poultry meat and eggs due to its use in poultry farming. Maximum residue limits (MRLs) for sulfamethazine in poultry products are generally set at 100 µg/kg ipcinfo.orgnih.govthejaps.org.pk. Analytical techniques such as HPLC-UV and LC-MS/MS are applied for residue analysis thejaps.org.pkresearchgate.netresearchgate.netpeerj.com. While direct mention of this compound in poultry product analysis is less frequent in the provided snippets, its established role as an internal standard in quantitative mass spectrometry methods is broadly applicable researchgate.netcaymanchem.com. Studies have indicated that a significant percentage of poultry samples may contain sulfamethazine residues, with some exceeding the MRLs nih.govthejaps.org.pkresearchgate.net. For example, one study reported that 16.7% of poultry meat samples exceeded the MRL, with an average concentration of 235.58 µg/kg nih.gov. Another study found that 23% of meat samples and 10% of egg samples exceeded the recommended maximum residual level thejaps.org.pkresearchgate.net.

Table 5.2.2: Sulfamethazine Residues in Poultry Products

| Matrix | Analytical Method | Reported Concentration Range | Detection Limit (LOD/LOQ) | Recovery Rate (%) | MRL (µg/kg) | Internal Standard Used | Citation(s) |

| Poultry Meat | HPLC-UV | 0.02-0.8 µg/g | 0.02 µg/g | Not specified | 100 | Not specified | thejaps.org.pkresearchgate.net |

| Poultry Meat | HPLC-UV | 7 to 39 µg/kg | Not specified | Not specified | 100 | Not specified | nih.gov |

| Poultry Meat | HPLC-UV | 11.47 to 810 µg/kg | Not specified | Not specified | 100 | Not specified | nih.gov |

| Eggs | HPLC-UV | Not specified | 0.025 µg/ml | Not specified | 100 | Not specified | thejaps.org.pkresearchgate.net |

Animal Tissues

Sulfamethazine residues can be present in various animal tissues, including muscle, liver, kidney, and fat, from treated livestock. Regulatory bodies have established MRLs for these tissues, typically at 100 µg/kg ipcinfo.orgiarc.frcanada.ca. Analytical methods such as HPLC and LC-MS/MS are employed for the determination of these residues peerj.comnih.govresearchgate.netresearchgate.net. This compound serves as a valuable internal standard in these quantitative analyses, ensuring the accuracy of results researchgate.netcaymanchem.com. Studies have reported recovery rates for sulfamethazine in beef tissues ranging from 69% to 82% nih.gov. One analysis of livestock products found sulfonamide residues in a small percentage of samples, with concentrations below national limits researchgate.net.

Table 5.2.3: Sulfamethazine Residues in Animal Tissues

| Matrix | Analytical Method | Reported Concentration Range | Detection Limit (LOD/LOQ) | Recovery Rate (%) | MRL (µg/kg) | Internal Standard Used | Citation(s) |

| Beef Tissue | HPLC | Not specified | Not specified | 69-82% | 0.1 ppm | Not specified | nih.gov |

| Livestock | LC-MS/MS | Not specified | Not specified | Not specified | 100 | Not specified | researchgate.net |

| Pork/Beef/ | LC-MS/MS | Not specified | Not specified | Not specified | 100 | Not specified | researchgate.net |

| Chicken |

Compound List:

Sulfamethazine

this compound

Emerging Research Frontiers and Future Directions in Deuterated Sulfonamide Studies

Innovations in Deuteration Technologies and Novel Labeling Strategies

The synthesis of deuterated compounds, such as Sulfamethazine-d4, is a cornerstone of modern analytical chemistry, providing the essential internal standards for accurate quantification. clearsynth.com Historically, deuterium (B1214612) labeling was often achieved through direct hydrogen-deuterium exchange on the final compound, a method that could lack precision. simsonpharma.com Contemporary innovations in deuteration technologies have shifted towards more controlled and efficient strategies.

A key advancement is the use of deuterated precursors or building blocks in the synthetic process. simsonpharma.com This allows for the precise placement of deuterium atoms at specific, stable positions within the molecule. For example, this compound can be synthesized using deuterated aniline (B41778), ensuring the deuterium labels are on the benzene (B151609) ring. caymanchem.com Another innovative approach involves a palladium-on-carbon (Pd/C) catalyzed hydrogen-deuterium exchange reaction in heavy water (D₂O), which has been successfully applied to the deuteration of sulfamethazine (B1682506). researchgate.net Electrochemical methods are also emerging as a mild and metal-free alternative for selective deuteration of sulfonamides. rsc.orgresearchgate.net These reactions can utilize readily available deuterated solvents like DMSO-d₆ as the deuterium source. rsc.orgresearchgate.net

Beyond these synthetic advancements, novel labeling strategies are being explored. This includes the creation of multiply-labeled standards, incorporating other stable isotopes like ¹³C and ¹⁵N, to further enhance analytical accuracy. otsuka.co.jpotsuka.co.jp These advanced labeling techniques are crucial for developing robust analytical methods capable of detecting a wide array of compounds in complex samples. acs.org

Table 1: Modern Deuteration Techniques

| Technique | Description | Example Application |

| Deuterated Precursors | Incorporating deuterium-labeled starting materials early in the synthesis. simsonpharma.com | Synthesis of this compound using a deuterated aniline. caymanchem.com |

| Catalytic H-D Exchange | Using a catalyst, such as Pd/C, to facilitate deuterium exchange with a deuterium source like D₂O. researchgate.net | Direct deuteration of various organic compounds, including sulfamethazine. researchgate.net |

| Electrochemical Deuteration | A metal-free method using an electric current to drive selective deuterium incorporation. rsc.orgresearchgate.net | Selective deuteration of sulfonamides at the position alpha to the sulfur atom. rsc.orgresearchgate.net |

Expansion of Multi-Analyte Quantitative Methodologies

This compound is a vital tool in the expansion of multi-analyte quantitative methods, particularly for the surveillance of veterinary drug residues in food products. preprints.org Its role as an internal standard is critical for achieving accurate and reliable results in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comtexilajournal.com Because this compound has nearly identical chemical and physical properties to its non-deuterated analog, it can effectively compensate for variations in sample preparation and instrument response, including matrix effects that can suppress or enhance the analytical signal. clearsynth.comkcasbio.com

The trend in food safety and environmental analysis is towards methods that can simultaneously detect and quantify a large number of different compounds in a single analysis. preprints.org The use of deuterated internal standards is a key component of these high-throughput methods. lcms.cz For instance, methods have been developed for the simultaneous analysis of numerous sulfonamides, as well as other classes of antibiotics, in diverse and complex matrices such as honey, milk, liver, and meat. preprints.orgnih.govmdpi.comresearchgate.net In these methods, this compound, often used alongside other deuterated standards, ensures the precision and accuracy of the quantitative data. csic.espsu.edunih.gov

The development of these multi-residue methods is crucial for regulatory bodies to monitor compliance with maximum residue limits (MRLs) and safeguard consumer health. mdpi.com The robustness of these methods relies heavily on the quality and availability of appropriate deuterated internal standards. acgpubs.orgaptochem.com

Integration with Advanced Omics Sciences (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

The application of deuterated compounds is extending into the advanced fields of "omics," such as metabolomics and proteomics, to provide a more comprehensive view of biological systems. creative-proteomics.com Stable isotope labeling is a powerful technique in these areas for tracing the fate of molecules and quantifying changes in complex biological samples. nih.gov

In metabolomics, stable isotope-labeled compounds like this compound can be used to trace the metabolic pathways of a drug within an organism. simsonpharma.comuzh.ch This approach, often referred to as stable isotope-resolved metabolomics (SIRM), allows researchers to identify and quantify metabolites, offering insights into biotransformation processes and potential toxicity mechanisms. frontiersin.org While specific metabolomic studies detailing the use of this compound are not extensively documented in the provided search results, the principles of using such labeled compounds to track metabolic fate are well-established. nih.gov

In proteomics, while not directly using this compound, techniques like stable isotope labeling by amino acids in cell culture (SILAC) employ the same fundamental principle of using mass differences to quantify changes in protein abundance. thermofisher.com The use of deuterium-labeled reagents for chemical labeling of peptides is another common strategy in quantitative proteomics. nih.gov However, it is noted that deuterium labeling can sometimes cause a slight shift in chromatographic retention times compared to the unlabeled counterparts, an effect that needs to be considered during data analysis. thermofisher.comnih.gov The integration of data from these "omics" technologies with traditional analytical methods provides a more holistic understanding of a substance's biological impact.

Challenges and Opportunities in Translating Deuterated Compound Research to Broader Scientific Impact

The translation of research involving deuterated compounds like this compound into broader scientific and practical applications faces both challenges and significant opportunities.

Challenges:

Cost and Synthesis Complexity: A primary hurdle is the cost and difficulty associated with the synthesis of high-purity deuterated compounds. simsonpharma.combioscientia.de The development of efficient and selective labeling methods is often required, which can be a significant investment. musechem.com

Isotopic Effects: While often beneficial for research, the kinetic isotope effect itself can be a challenge. The presence of deuterium can alter the metabolic profile or pharmacological activity of a compound, which must be carefully considered, especially in the development of deuterated drugs. simsonpharma.commusechem.com

Regulatory Considerations: For applications in drug development, regulatory agencies may require clear evidence of the advantages of a deuterated compound over its non-deuterated counterpart in terms of safety or efficacy. musechem.com

Opportunities:

Enhanced Analytical Accuracy: The increasing demand for highly accurate and reliable analytical methods in fields like food safety, environmental monitoring, and clinical diagnostics will continue to drive the need for deuterated internal standards. clearsynth.comtransparency.gov.auacs.org

Improved Drug Development: The "deuterium switch" is a recognized strategy in medicinal chemistry to improve the pharmacokinetic properties of existing drugs by slowing down their metabolism. nih.govnih.gov This can lead to lower, less frequent dosing and potentially fewer side effects. nih.gov Several deuterated drugs have been approved, demonstrating the viability of this approach. nih.govnih.gov

Advancements in Basic Research: Deuterated compounds remain indispensable tools for fundamental research, enabling detailed studies of reaction mechanisms and metabolic pathways that underpin our understanding of chemistry and biology. acs.orgnih.gov

As synthetic technologies become more accessible and cost-effective, and as the applications for stable isotope labeling continue to expand, the opportunities for deuterated compounds to make a significant impact across the scientific landscape are substantial. transparency.gov.auresolvemass.ca

常见问题

Q. How is Sulfamethazine-d4 utilized as an internal standard in antibiotic quantification via LC-MS/MS?

this compound is employed in isotope dilution mass spectrometry to correct for matrix effects and extraction inefficiencies. Researchers typically spike known concentrations into samples before extraction to account for analyte loss during sample preparation. Quantification is achieved by comparing the analyte-to-internal standard peak area ratio against a calibration curve . When using deuterated standards, ensure chromatographic separation from non-deuterated analogs to avoid isotopic interference, particularly in complex matrices like biological fluids .

Q. What experimental parameters are critical for validating this compound-based methods in environmental or biological matrices?

Key parameters include:

- Selectivity : Confirm absence of interference at the analyte’s retention time using blank matrices.

- Linearity : Establish a calibration curve (e.g., 1–500 ng/mL) with R² ≥ 0.994.

- Recovery : Spike pre- and post-extraction samples to assess extraction efficiency (ideally 70–120%).

- Precision/Accuracy : Perform intra-day and inter-day replicates (e.g., n = 6) with ≤15% RSD .

Q. Why is this compound preferred over non-deuterated analogs in trace-level detection?

Its deuterated structure minimizes ion suppression/enhancement in electrospray ionization (ESI) by matching physicochemical properties with the target analyte. This ensures consistent ionization efficiency and improves method sensitivity and reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification when this compound exhibits unexpected retention time shifts?

Retention time shifts often arise from matrix-induced chromatographic drift or column degradation. Mitigation strategies include:

- Matrix-Matched Calibration : Prepare standards in the same matrix as samples (e.g., plasma, urine).

- Column Maintenance : Regularly flush columns with high organic solvents to remove matrix residues.

- Alternative Transitions : Use secondary MS/MS transitions (e.g., m/z 283.0 → 156.1 for this compound) to confirm identity .

Q. What methodologies optimize the detection of this compound metabolites (e.g., N-Acetyl this compound) in metabolic stability studies?

For metabolite tracking:

- LC Conditions : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate parent and metabolite.

- MS Parameters : Employ multiple reaction monitoring (MRM) with transitions specific to the metabolite (e.g., m/z 325.1 → 207.1 for N-Acetyl this compound).

- Incubation Studies : Use liver microsomes or hepatocytes to simulate in vivo metabolism, monitoring time-dependent metabolite formation .

Q. How should researchers design experiments to address isotopic exchange concerns in long-term stability studies of this compound?

Deuterium exchange with protic solvents (e.g., water, methanol) can compromise isotopic integrity. To mitigate:

- Storage Conditions : Store stock solutions in anhydrous solvents (e.g., acetonitrile) at −80°C.

- Stability Testing : Periodically analyze stored samples via high-resolution MS to detect deuterium loss.

- Alternative Labels : Consider carbon-13 (13C) or nitrogen-15 (15N) labels for studies requiring prolonged storage .

Q. What statistical approaches are recommended for reconciling conflicting data in multi-laboratory this compound analyses?

Use consensus-building methods such as:

- Robust Z-Scores : Identify outliers by comparing inter-laboratory results against median values.

- Principal Component Analysis (PCA) : Isolate variables (e.g., extraction pH, MS source temperature) causing variability.

- Standard Reference Materials (SRMs) : Cross-validate methods using certified SRMs with established uncertainty ranges .

Methodological Design Considerations

Q. How to integrate this compound into automated high-throughput workflows for large-scale antibiotic surveillance?

Implement:

Q. What protocols ensure reproducibility in this compound-based methods across varying instrument platforms?

Standardize:

- Ion Source Settings : Optimize desolvation temperature and gas flow rates for consistent ionization.

- Collision Energies : Predefine energies for MRM transitions to maintain fragmentation reproducibility.

- Cross-Platform Calibration : Validate methods on at least two MS models (e.g., QqQ, Q-TOF) to confirm robustness .

Data Interpretation and Reporting

Q. How should researchers report uncertainties in this compound quantification for regulatory submissions?

Follow ISO/IEC 17025 guidelines:

- Measurement Uncertainty (MU) : Calculate using bottom-up (e.g., precision, calibration curve) or top-down (inter-lab comparisons) approaches.

- Expanded Uncertainty : Report at 95% confidence interval (k = 2).

- Traceability : Document calibration standards’ certification and instrument accreditation status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。